molecular formula C18H23N3O2S B1236118 N-[3-(cyclohexylidene(1H-imidazol-4-ylmethyl)phenyl]ethanesulfonamide

N-[3-(cyclohexylidene(1H-imidazol-4-ylmethyl)phenyl]ethanesulfonamide

Cat. No.: B1236118
M. Wt: 345.5 g/mol
InChI Key: MTZVJHSZYMWIAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of A-315456 involves the reaction of 3-(cyclohexylidene(1H-imidazol-4-ylmethyl)phenylamine with ethanesulfonyl chloride under controlled conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a base like triethylamine to facilitate the formation of the ethanesulfonamide group. The reaction is carried out at room temperature and monitored using high-performance liquid chromatography (HPLC) to ensure the purity of the product .

Industrial Production Methods

Industrial production of A-315456 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent quality control measures to ensure the consistency and purity of the final product. The compound is typically produced in solid form and is subjected to rigorous testing to meet the required specifications .

Chemical Reactions Analysis

Types of Reactions

A-315456 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of A-315456 with modified functional groups, which can be used for further pharmacological studies .

Scientific Research Applications

A-315456 has a wide range of scientific research applications, including:

Mechanism of Action

A-315456 exerts its effects by selectively binding to and antagonizing the alpha-1D adrenoceptor. This interaction inhibits the receptor’s normal function, which can be useful in studying the physiological and pathological roles of this receptor subtype. The molecular targets involved include the alpha-1D adrenoceptor, and the pathways affected are those related to adrenergic signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

A-315456 is unique due to its high selectivity for the alpha-1D adrenoceptor, making it a valuable tool for studying this specific receptor subtype. Its selectivity allows for more precise investigations into the physiological and pathological roles of the alpha-1D adrenoceptor compared to other less selective antagonists .

Properties

Molecular Formula

C18H23N3O2S

Molecular Weight

345.5 g/mol

IUPAC Name

N-[3-[cyclohexylidene(1H-imidazol-5-yl)methyl]phenyl]ethanesulfonamide

InChI

InChI=1S/C18H23N3O2S/c1-2-24(22,23)21-16-10-6-9-15(11-16)18(17-12-19-13-20-17)14-7-4-3-5-8-14/h6,9-13,21H,2-5,7-8H2,1H3,(H,19,20)

InChI Key

MTZVJHSZYMWIAG-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)NC1=CC=CC(=C1)C(=C2CCCCC2)C3=CN=CN3

Synonyms

A-315456
A315456
N-(3-(cyclohexylidene-(1H-imidazol-4-ylmethyl))phenyl)ethanesulfonamide

Origin of Product

United States

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